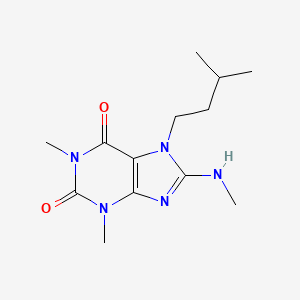
1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine, also known as FCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FCPP is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these compounds in the brain.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, leading to improved mood and cognitive function. 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to exhibit antioxidant activity, which may help to protect against oxidative stress and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development. 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to exhibit low toxicity, making it a safer alternative to other compounds. However, the limitations of using 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments include its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several areas of future research that could be explored with 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine. One potential direction is the development of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is the investigation of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine's potential as an antidepressant or anxiolytic agent. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 2-fluorobenzoyl chloride with 3-pyridinecarboxylic acid followed by the addition of piperazine. The resulting product is then purified using column chromatography to obtain pure 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to be effective in treating anxiety and depression.
Propriétés
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-15-6-2-1-5-14(15)17(23)21-10-8-20(9-11-21)16(22)13-4-3-7-19-12-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMKIDRRNMGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)

![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)


![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)